

# Application Notes & Protocols: 4-Chloro-6-methoxy-2-methylquinoline in Organic Synthesis

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## Compound of Interest

Compound Name: 4-Chloro-6-methoxy-2-methylquinoline

Cat. No.: B1597386

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## Introduction: The Strategic Value of a Privileged Scaffold

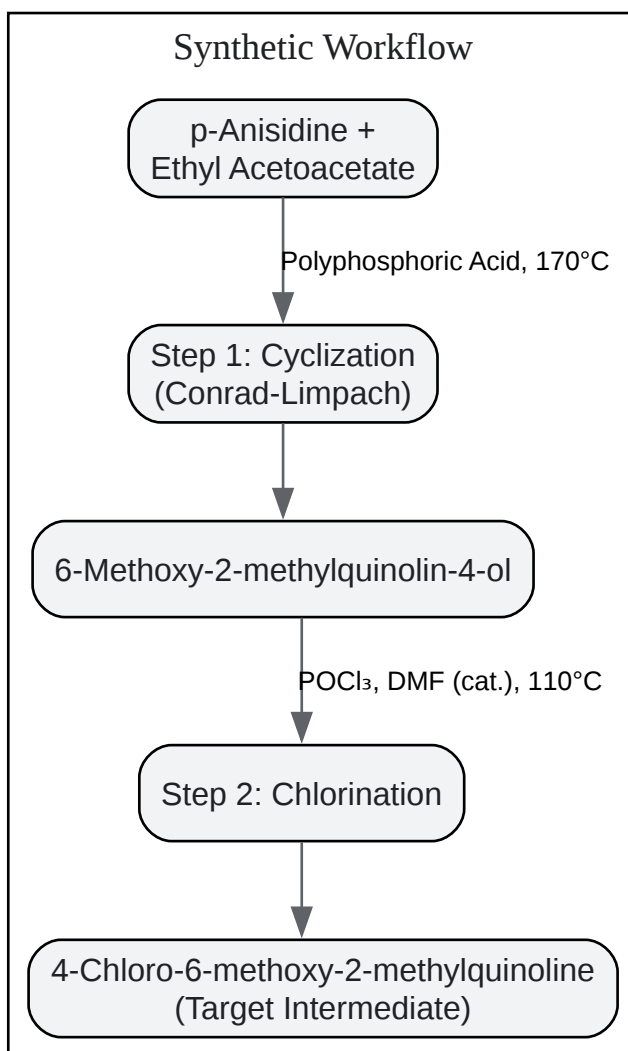
**4-Chloro-6-methoxy-2-methylquinoline** is a highly versatile heterocyclic building block pivotal in the fields of medicinal chemistry and materials science. Its structure incorporates a quinoline core, a privileged scaffold found in numerous pharmacologically active agents, including anticancer and antimalarial drugs.<sup>[1][2]</sup> The strategic placement of its functional groups—a reactive chloro group at the C4 position, an electron-donating methoxy group at C6, and a methyl group at C2—makes it an ideal precursor for a diverse array of chemical transformations.

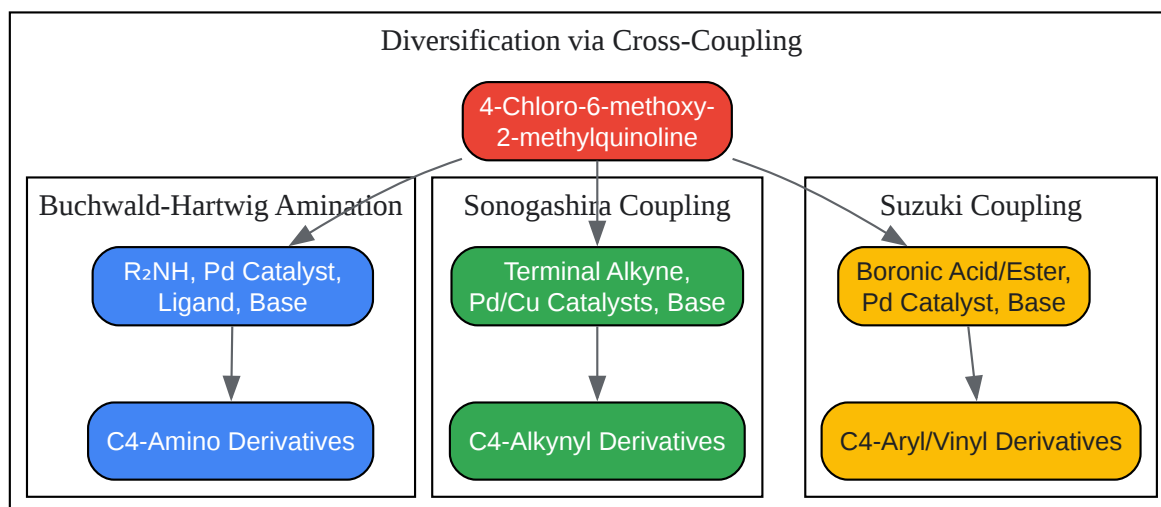
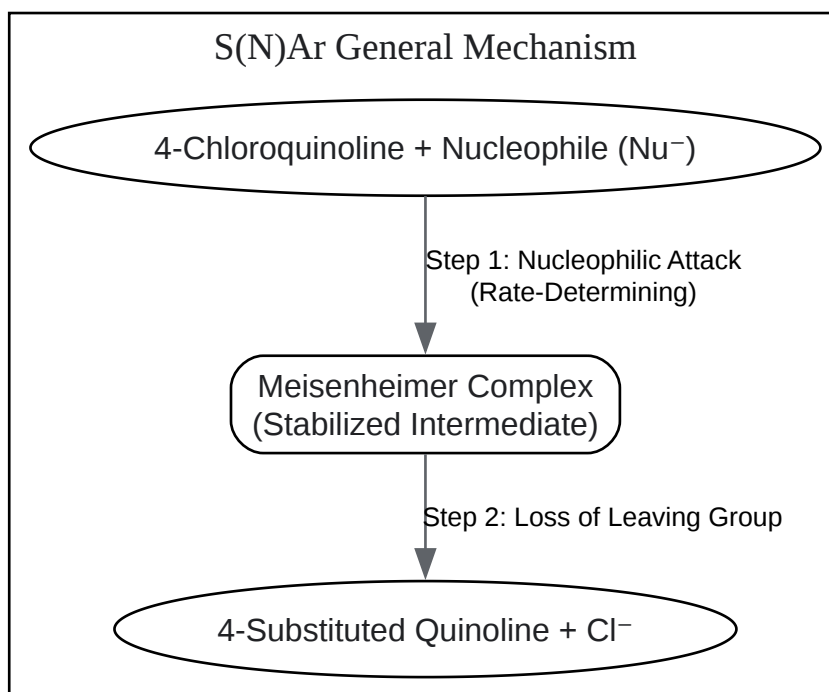
The C4-chloro substituent is particularly significant, as it activates this position for nucleophilic aromatic substitution (S<sub>N</sub>Ar) and serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions.<sup>[3]</sup> This allows for the precise and efficient introduction of a wide range of functionalities, enabling the systematic exploration of chemical space in drug discovery programs.<sup>[4]</sup> This document provides a detailed guide to the synthesis of this key intermediate and its subsequent application in core synthetic methodologies, complete with field-tested protocols and mechanistic insights.

Compound Property	Value
IUPAC Name	4-Chloro-6-methoxy-2-methylquinoline
CAS Number	50593-73-2[5][6]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> ClNO[5][7]
Molecular Weight	207.66 g/mol [5][7]
Appearance	Solid[6]

## Synthesis of the Core Intermediate: A Robust Three-Step Pathway

The most efficient and scalable synthesis of **4-Chloro-6-methoxy-2-methylquinoline** begins with readily available starting materials and proceeds through a reliable three-step sequence: (1) cyclization to form the quinolinone core, (2) subsequent chlorination of the C4-hydroxyl group, and finally (3) amination.[8] A variation of this method involves cyclization, nitration, and then chlorination for producing a nitro-substituted intermediate.[9][10] For the purpose of generating the title compound, the direct cyclization-chlorination route is preferred for its efficiency.[8]





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